molecular formula C11H16S B14472612 {1-[(Propan-2-yl)sulfanyl]ethyl}benzene CAS No. 65757-62-2

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene

Cat. No.: B14472612
CAS No.: 65757-62-2
M. Wt: 180.31 g/mol
InChI Key: JCGDJNJQINTWRE-UHFFFAOYSA-N
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Description

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a propan-2-ylsulfanyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original sulfide.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Ethylbenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.

    Isopropylbenzene (Cumene): Similar structure but without the ethyl group, leading to different reactivity and applications.

    Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, offering different chemical properties.

Uniqueness

{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is unique due to the presence of both an ethyl and a propan-2-ylsulfanyl group, which provides a combination of reactivity and stability. This dual functionality makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

65757-62-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-propan-2-ylsulfanylethylbenzene

InChI

InChI=1S/C11H16S/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

JCGDJNJQINTWRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(C)C1=CC=CC=C1

Origin of Product

United States

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